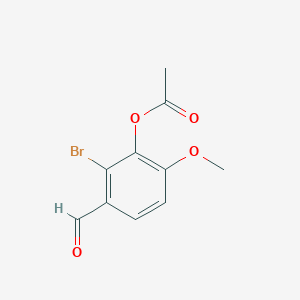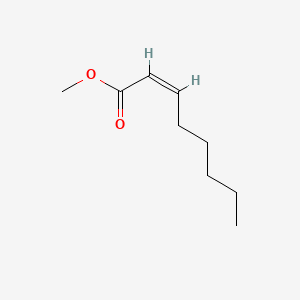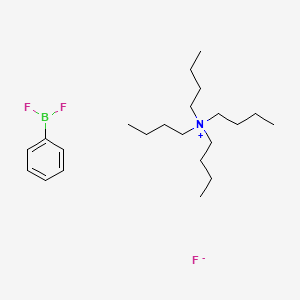
cyclopenta-1,3-diene;(1R)-1-(2-diphenylphosphanylcyclopenta-1,4-dien-1-yl)-N,N-dimethylethanamine;iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "cyclopenta-1,3-diene;(1R)-1-(2-diphenylphosphanylcyclopenta-1,4-dien-1-yl)-N,N-dimethylethanamine;iron" is a complex organometallic compound. This molecule falls under the category of transition metal complexes, which play significant roles in homogeneous catalysis, material science, and various fields of chemistry and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the formation of iron complexes with ligands, including cyclopenta-1,3-diene and (1R)-1-(2-diphenylphosphanylcyclopenta-1,4-dien-1-yl)-N,N-dimethylethanamine. The procedure might involve:
Using precursor compounds such as iron carbonyl or iron halides.
A reaction environment where solvent choice, temperature, and atmosphere (inert or oxidative) are carefully controlled.
Addition of ligands in stoichiometric amounts under specific conditions to promote complex formation.
Industrial Production Methods
Scaling up the production for industrial applications may require:
Optimized batch or continuous flow processes.
Stringent control over reaction parameters to ensure consistent quality.
Application of catalysis to enhance reaction efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
This iron-based compound can undergo several types of reactions:
Oxidation: It may participate in oxidative addition reactions, especially involving oxygen or other oxidants.
Reduction: Reduction reactions are possible, typically with reducing agents that donate electrons to the iron center.
Substitution: Ligand substitution reactions are common, where one ligand is replaced by another, altering the compound's properties.
Common Reagents and Conditions
The compound reacts with:
Oxidizing agents: such as hydrogen peroxide or molecular oxygen.
Reducing agents: like sodium borohydride or lithium aluminum hydride.
Substitution reagents: which include various ligands like phosphines or amines, typically under inert atmospheres to prevent unwanted side reactions.
Major Products
Products from these reactions vary, but typically include:
Modified iron complexes with different oxidation states.
Ligand-exchanged products, yielding new coordination environments for the iron center.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is utilized:
As a catalyst in organic synthesis, promoting various reactions including hydrogenation, hydroformylation, and polymerization.
In mechanistic studies to understand metal-ligand interactions.
Biology
Studying iron's role in biological systems through model complexes.
Development of novel bioinorganic compounds with therapeutic potentials.
Medicine
In the medical field, compounds like these could:
Be explored for their anti-cancer or antimicrobial properties.
Serve as delivery agents for drugs, leveraging their stability and reactivity.
Industry
Industrial applications are vast, including:
Use in material science for creating specialized materials.
Application in catalysis for producing fine chemicals or pharmaceuticals.
Mécanisme D'action
Effects
The compound's effects hinge on its ability to undergo redox changes and coordinate with various substrates.
Molecular Targets and Pathways
Iron centers in these compounds can facilitate electron transfer processes, crucial in catalytic cycles.
Pathways often involve the formation and breaking of chemical bonds, mediated by the iron center and its surrounding ligands.
Comparaison Avec Des Composés Similaires
Comparison
When compared to other iron complexes, this compound is unique due to its specific ligand set and resulting electronic and steric properties. These factors influence its reactivity and suitability for different applications.
Similar Compounds
Other similar compounds include:
Ferrocenes with different substituents.
Iron-carbonyl complexes.
Cyclopentadienyl-iron complexes.
Each of these shares some characteristics but also has distinct differences that make them suitable for specific applications or studies.
By understanding the detailed aspects of "cyclopenta-1,3-diene;(1R)-1-(2-diphenylphosphanylcyclopenta-1,4-dien-1-yl)-N,N-dimethylethanamine;iron," scientists and researchers can better leverage its properties for advancements in various fields.
Propriétés
IUPAC Name |
cyclopenta-1,3-diene;(1R)-1-(2-diphenylphosphanylcyclopenta-1,4-dien-1-yl)-N,N-dimethylethanamine;iron |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24NP.C5H6.Fe/c1-17(22(2)3)20-15-10-16-21(20)23(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-2-4-5-3-1;/h4-15,17H,16H2,1-3H3;1-4H,5H2;/t17-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXQJRQBQGCKFN-ZEECNFPPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.C1C=CC=C1.[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.C1C=CC=C1.[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30FeNP |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[[4-[5-[4-(2-Methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B8251902.png)

![4-bromo-2-(2H-tetrazol-5-yl)-thieno[2,3-c]pyridine](/img/structure/B8251917.png)

![3-[(2-Chloro-4-iodophenyl)amino]isonicotinic acid](/img/structure/B8251934.png)
![5-iodo-4-[(4-methyl-1H-indol-5-yl)amino]nicotinonitrile](/img/structure/B8251935.png)
![Titanium, bis(eta5-2,4-cyclopentadien-1-yl)bis[2,6-difluoro-3-(1H-pyrrol-1-yl)phenyl]-](/img/structure/B8251941.png)


![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5-(aminomethyl)-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B8251949.png)


